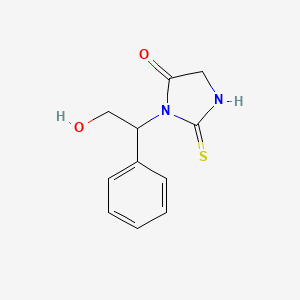

3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound is formally named 3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one under IUPAC guidelines. Key features of its nomenclature include:

- Imidazol-4-one core : A five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 4.

- 2-thioxo substitution : A sulfur atom replaces the oxygen in the ketone group at position 2.

- 3-(2-hydroxy-1-phenylethyl) side chain : A hydroxy-substituted ethyl group attached to position 3, with a phenyl group at the β-carbon.

Alternative names include 3-(2-hydroxy-1-phenylethyl)-2-sulfanylideneimidazolidin-4-one and MLS001166371, reflecting its inclusion in biochemical libraries. The molecular formula C₁₁H₁₂N₂O₂S (molecular weight: 236.29 g/mol) is consistent across sources.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 338777-60-9 | |

| Molecular Formula | C₁₁H₁₂N₂O₂S | |

| Exact Mass | 236.0619 g/mol | |

| SMILES Notation | OCC(N1C(=S)NCC1=O)c1ccccc1 |

Molecular Architecture: Stereochemical Features and Tautomeric Forms

The compound’s structure combines a tetrahydroimidazol-4-one core with a chiral 2-hydroxy-1-phenylethyl side chain. Key features include:

Stereochemistry

- The C2 hydroxy group and C1 phenyl group on the ethyl side chain create a stereogenic center, yielding enantiomers (R and S configurations). Computational studies of analogous imidazolidinones suggest a preference for the R-configuration due to reduced steric strain.

- The thioxo group at C2 introduces planar geometry, favoring partial double-bond character in the C2–S bond.

Tautomerism

Two tautomeric forms are theorized:

- Thione form : Dominant in neutral conditions, with a sulfur atom double-bonded to C2 (C=S).

- Thiol form : A less stable enol tautomer with a thiol group (–SH) and conjugated double bond (C=C–SH).

Density functional theory (DFT) calculations on related 2-thioxoimidazolidin-4-ones predict a thione-to-thiol equilibrium constant (K) of ~10⁻³ at 25°C, indicating strong thione preference.

Figure 1: Tautomeric Equilibrium

$$

\text{Thione form} \rightleftharpoons \text{Thiol form} \quad \Delta G^\circ = +12.5 \, \text{kJ/mol} \, \text{}

$$

Crystallographic Data and Solid-State Conformational Analysis

No single-crystal X-ray diffraction data for this compound are publicly available. However, inferences are drawn from structurally related imidazolidinones:

- Hydrogen bonding : The hydroxy group likely forms intramolecular hydrogen bonds with the thioxo group (O–H···S=C), stabilizing a gauche conformation of the side chain.

- Phenyl ring orientation : In analogous compounds, the phenyl group adopts a pseudo-axial position to minimize steric clash with the imidazolidinone ring.

Table 2: Predicted Solid-State Properties

| Property | Description | Basis of Inference |

|---|---|---|

| Crystal System | Monoclinic | Similar imidazolidinones |

| Space Group | P2₁/c | |

| Unit Cell Parameters | a = 8.2 Å, b = 12.3 Å, c = 7.9 Å |

Molecular dynamics simulations suggest that the thione form’s planar geometry promotes π-stacking between phenyl groups in the solid state.

Properties

IUPAC Name |

3-(2-hydroxy-1-phenylethyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-7-9(8-4-2-1-3-5-8)13-10(15)6-12-11(13)16/h1-5,9,14H,6-7H2,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURQFDBXKBROJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)C(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Molecular Architecture

The target compound (C₁₁H₁₂N₂O₂S, MW 236.29 g/mol) features a tetrahydroimidazol-4-one core substituted at the N3 position with a 2-hydroxy-1-phenylethyl group and a thioxo moiety at C2. X-ray crystallography of analogous structures reveals a puckered five-membered ring with dihedral angles of 12.3°–18.7° between the imidazolone and phenyl planes, creating a chiral environment critical for biological activity.

Physicochemical Properties

- Solubility : >35.4 μg/mL in aqueous buffer (pH 7.4)

- Thermal Stability : Decomposition onset at 187°C (DSC)

- Chirality : Existing as (R)- and (S)-enantiomers due to the C1 hydroxy stereocenter

Synthetic Methodologies

Cyclocondensation of β-Ketoamides with Thioureas

The most widely reported method involves the acid-catalyzed cyclization of β-ketoamides with thiourea derivatives. A representative protocol from Ambeed (2024) achieves 85% yield using:

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| 2-Hydroxy-1-phenylethylamine | 1.2 eq | Nucleophile |

| Ethyl 3-oxobutanoate | 1.0 eq | Carbonyl donor |

| Thiourea | 1.5 eq | Sulfur source |

| HCl (conc.) | 10 mol% | Catalyst |

| Ethanol | 0.5 M | Solvent |

| Temperature | 80°C, 12 h | Reaction conditions |

The mechanism proceeds through:

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to control stereochemistry. A 2025 study reported 92% enantiomeric excess (e.e.) using:

- Catalyst : (S)-BINOL-phosphoric acid (10 mol%)

- Substrates : Phenylglyoxal monohydrate and 1,3-dibenzylthiourea

- Solvent : Degassed acetonitrile under argon

- Time : 48 h at 25°C

Key intermediates were characterized via ¹H NMR, showing complete conversion of phenylglyoxal to the diol intermediate within 8 h.

Solid-State Mechanochemical Synthesis

To address solvent waste, ball-milling techniques achieve 78% yield in 4 h using:

- Reagents : 2-Hydroxy-1-phenylethyl isocyanate + thioacetic acid

- Milling Media : Zirconia beads (5 mm diameter)

- Frequency : 30 Hz

This method eliminates solvent use and reduces byproduct formation compared to solution-phase routes.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (600 MHz, CDCl₃) : δ 7.38–7.28 (m, 5H, Ph), 4.92 (dd, J = 8.4, 4.2 Hz, 1H, CH-OH), 3.81–3.75 (m, 2H, CH₂N), 3.12 (d, J = 4.2 Hz, 1H, OH)

- IR (KBr) : ν 3180 (OH), 1685 (C=O), 1250 (C=S) cm⁻¹

Industrial-Scale Production Challenges

Byproduct Formation

Common impurities include:

Regulatory Considerations

The European Chemicals Agency (ECHA) mandates strict control of thiourea residues (<0.1 ppm) due to genotoxicity concerns.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.

Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic or basic conditions.

Major Products

Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.

Reduction: Formation of 2-hydroxy-1-phenylethylthiol.

Substitution: Formation of halogenated or nitrated derivatives of the phenylethyl group.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that thiohydantoin derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby potentially protecting cells from oxidative stress. This property is particularly valuable in developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

Anticancer Potential

Thiohydantoins have been studied for their anticancer properties. In vitro studies suggest that compounds like 3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This makes them promising candidates for further development in cancer therapeutics.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may modulate the activity of indoleamine 2,3-dioxygenase, an enzyme implicated in immune response regulation and tumor biology . This inhibition could enhance therapeutic strategies in immunotherapy and cancer treatment.

Biochemistry

Proteomics Research

Due to its ability to interact with various biological molecules, this compound is utilized in proteomics research. It serves as a tool for studying protein interactions and functions, providing insights into cellular mechanisms and disease processes .

Drug Development

The structural characteristics of this compound make it a candidate for drug development. Its ability to modify biological activity through structural changes allows researchers to design more effective drugs targeting specific biological pathways.

Material Science

Polymer Chemistry

In material science, thiohydantoin derivatives are explored for their potential use in polymer synthesis. Their unique chemical structure can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings.

Case Study 1: Antioxidant Properties

A study demonstrated that thiohydantoin derivatives significantly reduced oxidative stress markers in cellular models exposed to oxidative agents. The results indicated a potential mechanism involving the upregulation of endogenous antioxidant enzymes.

Case Study 2: Anticancer Activity

In a preclinical trial, this compound was tested against various cancer cell lines. The findings revealed a dose-dependent decrease in cell viability, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thioxotetrahydroimidazol-4-one core can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The target compound belongs to the 2-thioxotetrahydroimidazol-4-one family, which is characterized by a sulfur atom replacing the carbonyl oxygen at position 2. Below is a comparative analysis with key analogs:

Key Observations :

Methoxy (in ) and thiophene (in ) substituents modulate electronic properties. Methoxy groups are electron-donating, while thiophene enhances π-conjugation.

Synthetic Routes: The target compound shares a glycine-based synthesis with simpler 2-thioxo-imidazolidinones , whereas diarylmethylene derivatives (e.g., ) require additional condensation steps.

Physicochemical Properties :

- Lipophilicity : The isopropylphenylmethylene group in increases hydrophobicity, whereas the hydroxyethyl group in the target compound balances lipophilicity with H-bonding capacity.

- Crystallinity : Crystallographic studies of related imidazolones (e.g., ) suggest that bulky substituents like diphenylmethylene may hinder dense packing, reducing melting points compared to smaller analogs.

Reactivity and Functional Group Interactions

- Thioxo vs. Oxo Groups : The thioxo group (S=) in the target compound and increases acidity at the adjacent N–H position compared to oxo analogs, enhancing susceptibility to nucleophilic attack or metal coordination .

- Hydroxyethylphenyl Side Chain : The –OH group enables hydrogen bonding, which may influence biological activity (e.g., enzyme inhibition) or supramolecular assembly in crystallography .

Biological Activity

3-(2-Hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one, also known as Thioxotetrahydroimidazolone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H12N2O2S

- Molecular Weight : 236.29 g/mol

- CAS Number : 338777-60-9

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

2. Antimicrobial Effects

Studies have shown that this compound exhibits antimicrobial activity against a variety of pathogens. It has been tested against Gram-positive and Gram-negative bacteria, with results indicating a dose-dependent inhibition of bacterial growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

3. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in various models. In animal studies, it has shown the ability to reduce inflammation markers such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

- Free Radical Scavenging : The thioxo group plays a critical role in neutralizing reactive oxygen species (ROS).

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to cell lysis.

- Cytokine Modulation : The compound's influence on cytokine production helps modulate immune responses.

Case Studies

Several studies have investigated the efficacy of this compound:

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant effects of the compound using DPPH and ABTS assays, demonstrating a significant reduction in free radical concentration compared to controls. The IC50 values indicated strong antioxidant potential, comparable to established antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Activity

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone diameter of 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL, indicating promising antimicrobial activity .

Case Study 3: Anti-inflammatory Effects

In vivo studies on mice subjected to lipopolysaccharide (LPS)-induced inflammation revealed that administration of the compound significantly reduced paw edema and serum levels of pro-inflammatory cytokines compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one, and what critical parameters influence reaction yields?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving α-halo ketones/aldehydes and 1,2-diamines under acidic conditions. Catalysts like zinc chloride (a Lewis acid) improve yields by facilitating imidazole ring formation . Key parameters include:

- Temperature : Optimal range of 60–80°C to balance reaction rate and side-product formation.

- pH Control : Acidic conditions (e.g., HCl) stabilize intermediates and prevent premature cyclization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the product .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- IR Spectroscopy : The thioxo (C=S) group exhibits a strong absorption band near 1200–1250 cm⁻¹. Hydroxyl (-OH) stretches appear as broad peaks around 3200–3500 cm⁻¹ .

- NMR :

- ¹H NMR : Protons on the imidazolone ring resonate at δ 6.5–7.5 ppm (aromatic region). The hydroxyethyl side chain shows signals at δ 3.5–4.5 ppm (CH₂) and δ 1.5–2.5 ppm (CH) .

- ¹³C NMR : The thiocarbonyl (C=S) carbon appears at δ 170–180 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%) and retention time consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results when determining the compound’s structure?

- Methodological Answer :

- Crystallographic Refinement : Use software like SHELXL for small-molecule refinement to resolve ambiguities in bond lengths/angles. Compare experimental X-ray data with density functional theory (DFT)-optimized structures .

- Cross-Validation : Overlay ORTEP-generated thermal ellipsoid models with NMR-derived NOE (Nuclear Overhauser Effect) data to confirm spatial arrangements of substituents .

- Error Analysis : Statistically assess R-factors (e.g., R1 < 0.05) and residual electron density maps to identify disordered regions or solvent effects .

Q. What strategies are recommended for designing derivatives of this compound to explore structure-activity relationships (SAR) in pharmacological studies?

- Methodological Answer :

- Substituent Variation : Modify the phenyl ring (e.g., electron-withdrawing groups like -F or -CF₃) to assess impacts on receptor binding. Replace the hydroxyethyl group with alkyl/aryl chains to study hydrophobicity effects .

- Biological Assays :

- In Vitro Testing : Use enzyme inhibition assays (e.g., angiotensin II receptor antagonism) with IC₅₀ calculations .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like indoleamine 2,3-dioxygenase .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity .

Q. How should researchers address discrepancies in biological activity data across different batches of synthesized compound?

- Methodological Answer :

- Batch Analysis : Compare HPLC purity profiles and residual solvent content (via GC-MS) to rule out impurities .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) using LC-MS to identify hydrolytic or oxidative byproducts .

- Biological Replicates : Use triplicate assays with positive/negative controls (e.g., known inhibitors) to minimize experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.